molecular formula C9H6ClIO B3228988 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- CAS No. 1273648-34-2

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-

Cat. No.: B3228988
CAS No.: 1273648-34-2
M. Wt: 292.50 g/mol
InChI Key: GPJCHXOQESJGEY-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- is a complex organic compound that belongs to the class of indenones Indenones are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring with a ketone group

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to achieve high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a more oxidized form of the compound, while substitution reactions can replace the halogen atoms with other functional groups.

Scientific Research Applications

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-6-iodo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCHXOQESJGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256173
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273648-34-2
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273648-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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